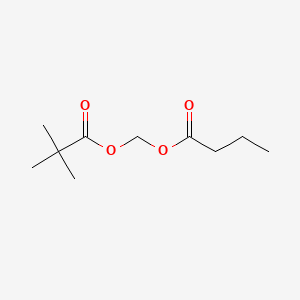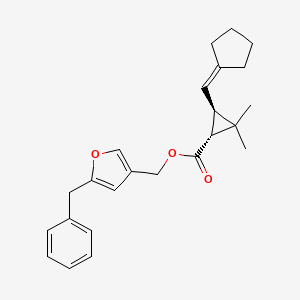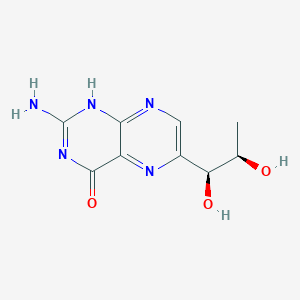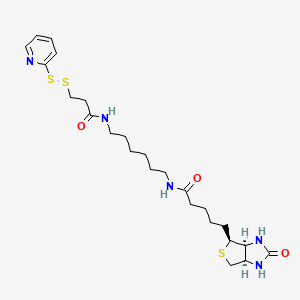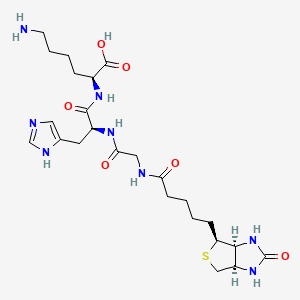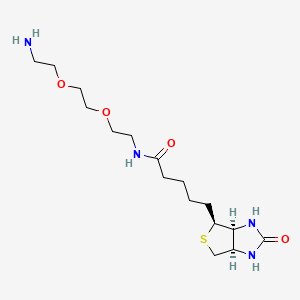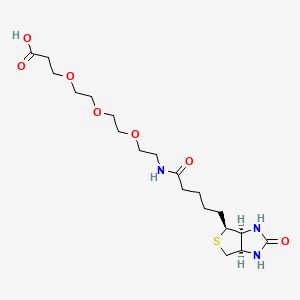
Boc5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc5 involves multiple steps, starting with the preparation of the cyclobutane core, followed by the introduction of various functional groups. The key steps include:
Formation of the cyclobutane core: This is achieved through a involving suitable precursors.
Introduction of functional groups: The cyclobutane core is then functionalized with methoxy and thiophene-2-methanoyl groups through a series of substitution reactions.
Protection and deprotection steps: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups, which are later removed under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reactions are optimized for yield and purity. This would likely involve the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Boc5 undergoes various chemical reactions, including:
Substitution reactions: Introduction of methoxy and thiophene-2-methanoyl groups.
Protection and deprotection: Use of Boc groups to protect amino functionalities.
Common Reagents and Conditions
Methanol and acetonitrile: Used as solvents in the synthesis and purification steps.
Ammonium formate and formic acid: Utilized in the mobile phase for HPLC.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its unique cyclobutane core and functional groups .
Scientific Research Applications
Mechanism of Action
Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:
Stimulation of insulin secretion: Enhances glucose-dependent insulin release.
Reduction in food intake: Decreases appetite and food consumption.
Slowing of gastric emptying: Delays the passage of food from the stomach to the intestines.
Elevation of insulin sensitivity: Improves the body’s response to insulin.
Comparison with Similar Compounds
Boc5 is unique among glucagon-like peptide-1 receptor agonists due to its non-peptidic nature. Similar compounds include:
Properties
Molecular Formula |
C54H52N4O16S2 |
|---|---|
Molecular Weight |
1077.1 g/mol |
IUPAC Name |
2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66) |
InChI Key |
JSLFGFBQFKCNSQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc5; Boc-5; Boc 5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


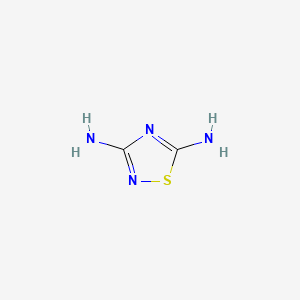
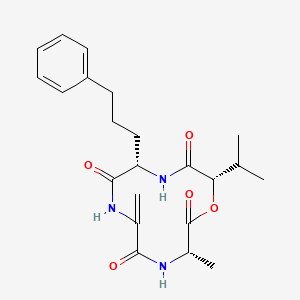
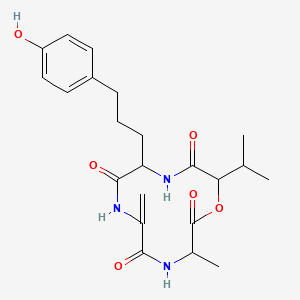
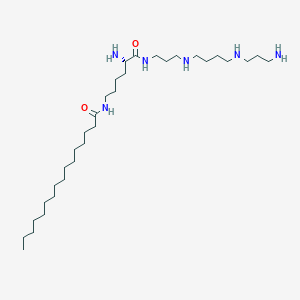
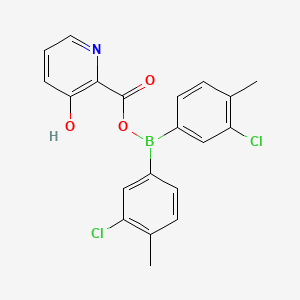
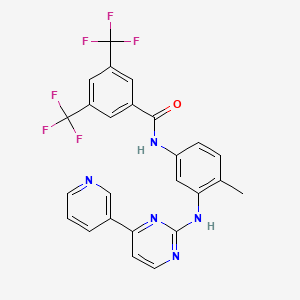
![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
